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Compound of Interest

Bis(ethylamino)-tert-butylamino-s-
Compound Name: o
triazine

Cat. No.: B042745

An In-depth Technical Guide to Bis(ethylamino)-tert-butylamino-s-triazine: Structure,
Properties, and Biological Activity

Introduction

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and putative biological activity of 2,4-bis(ethylamino)-6-(tert-
butylamino)-1,3,5-triazine. While specific experimental data for this particular molecule is
limited in publicly accessible literature, its chemical identity as a member of the s-triazine class
of compounds allows for well-supported extrapolation of its characteristics based on extensive
research on analogous compounds, such as the herbicides atrazine and simazine. This
document is intended for researchers, scientists, and professionals in drug development and
agricultural science who are interested in the chemistry and biological interactions of
substituted s-triazines.

Chemical Structure and Identification

The compound in question is a symmetrically substituted triazine, with the formal IUPAC name
2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine. The core of the molecule is a 1,3,5-
triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms at
positions 1, 3, and 5. This core is substituted with two ethylamino groups and one tert-
butylamino group at the 2, 4, and 6 positions, respectively.
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Chemical Structure:

Note: A more formal 2D structural representation would be beneficial for clarity, but this ASCII
art provides a basic layout.

Physicochemical Properties

Direct experimental data for 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine are not
readily available. However, by comparing it to structurally similar s-triazine herbicides, we can
estimate its properties. S-triazines are generally characterized as white, crystalline solids with
low solubility in water but better solubility in organic solvents.[1][2][3]

Table 1: Comparison of Physicochemical Properties of Related s-Triazine Herbicides
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2,4-
bis(ethylamino
) ] . Terbuthylazine )-6-(tert-
Property Simazine[1][2] Atrazine .
[4] butylamino)-1,
3,5-triazine
(Estimated)
6-chloro-N2- 2-(tert- 2,4-
6-chloro-N2,N4- _ _ _
) ethyl-N4- butylamino)-4- bis(ethylamino)-6
diethyl-1,3,5- ]
IUPAC Name o isopropyl-1,3,5- chloro-6- -(tert-
triazine-2,4- o i i
o triazine-2,4- (ethylamino)-s- butylamino)-1,3,5
diamine o o o
diamine triazine -triazine
Molecular
C7H12CINs CsH14CINs CoH16CINs C11H22Nse
Formula
Molecular Weight  201.66 g/mol 215.68 g/mol 229.71 g/mol ~238.35 g/mol
White crystalline White crystalline ) ) Likely a white
Appearance ] ] White solid ] ]
solid solid crystalline solid
Melting Point 225 °C 175-177 °C 177-179 °C 180-200 °C

Water Solubility

5 mg/L (at 20 °C)

33 mg/L (at 20
OC)

8.5 mg/L (at 25
OC)

Low, likely in the
range of 5-50

mg/L
6.1 x10°mmHg 3.0x10-7"mmHg 2.1x10-® mmHg
Vapor Pressure Very low
(at 20 °C) (at 20 °C) (at 25 °C)
LogP 2.18 2.61 3.40 ~3.0-3.5

Experimental Protocols
Proposed Synthesis

The synthesis of asymmetrically substituted amino-s-triazines typically starts with cyanuric

chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and reactive precursor. The chlorine

atoms can be sequentially substituted by nucleophilic attack from amines. The reactivity of the

chlorine atoms decreases with each substitution, and the reaction temperature can be

controlled to achieve selective substitution.
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Protocol for the Synthesis of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine:

» Step 1: Monosubstitution. Dissolve cyanuric chloride in a suitable solvent such as acetone or
tetrahydrofuran (THF), and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of
tert-butylamine dropwise while maintaining the temperature. An acid scavenger, such as
sodium carbonate or a tertiary amine, is typically added to neutralize the HCI byproduct. The
reaction is stirred for several hours at low temperature to yield 2-chloro-4-(tert-butylamino)-6-
amino-1,3,5-triazine.

o Step 2: Disubstitution. To the solution containing the monosubstituted product, add two
equivalents of ethylamine. The reaction temperature is then raised to room temperature or
slightly above (e.g., 40-50 °C) to facilitate the substitution of the remaining two chlorine
atoms. The reaction is monitored by thin-layer chromatography (TLC) until completion.

 Purification. Upon completion, the reaction mixture is filtered to remove any precipitated
salts. The solvent is removed under reduced pressure, and the crude product is purified,
typically by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column
chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.
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Proposed Synthesis Workflow
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Proposed workflow for the synthesis of the target compound.

Analytical Methodology
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High-performance liquid chromatography (HPLC) is a standard method for the analysis of s-
triazines.[5] Due to the lack of a strong chromophore, UV detection is typically performed at low
wavelengths (around 220 nm). For more sensitive and selective analysis, HPLC coupled with
mass spectrometry (LC-MS) is the preferred method.

General HPLC Protocol:

Instrumentation: A standard HPLC system with a UV or a mass spectrometer detector.
e Column: Areversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 pum particle size).

» Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid,
e.g., 0.1%, to improve peak shape).

e Flow Rate: 1.0 mL/min.
o Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.

o Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and
filtered through a 0.45 um filter before injection.

Biological Activity and Mechanism of Action

By analogy with other herbicidal s-triazines, the primary mechanism of action for 2,4-
bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is expected to be the inhibition of
photosynthesis.[6][7] These compounds act by blocking the electron transport chain in
Photosystem Il (PSII).[8][9]

Specifically, the triazine molecule binds to the D1 protein of the PSII complex, at the binding
site for plastoquinone (QB).[6] This binding prevents the transfer of electrons from the primary
electron acceptor (QA) to QB, thereby halting the photosynthetic electron flow.[6][9] The
blockage of electron transport leads to the production of reactive oxygen species, which cause
lipid peroxidation and ultimately lead to the death of the plant.[7]

The following diagram illustrates the mechanism of action of s-triazine herbicides.
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Mechanism of Action: Photosystem II Inhibition
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Inhibition of the photosynthetic electron transport chain by s-triazines.
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Conclusion

While 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is not a widely studied compound,
its structural similarity to well-known s-triazine herbicides provides a strong basis for
understanding its chemical and biological properties. It is likely a solid with low water solubility,
and it can be synthesized from cyanuric chloride. Its primary biological effect is expected to be
the inhibition of photosynthesis via binding to the D1 protein in Photosystem Il. This technical
guide provides a foundational understanding for researchers interested in this and related s-
triazine compounds. Further experimental validation is required to confirm the specific
properties and activities of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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